Bienvenue dans la boutique en ligne BenchChem!

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cardiovascular pharmacology Structure-activity relationship Blood pressure regulation

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 63905-71-5; molecular formula C₁₂H₁₈ClNO₂; MW 243.73 g/mol as hydrochloride salt) is a disubstituted tetrahydroisoquinoline (THIQ) bearing an ethoxy group at the C-5 position and a methoxy group at the C-6 position on the aromatic ring. Unlike the far more commonly encountered 6,7-dimethoxy-THIQ scaffold, this compound places the larger ethoxy substituent at the sterically constrained peri-position (C-5) adjacent to the ring junction, while leaving the C-7 and C-8 positions unsubstituted—a substitution topology that creates a chemically and pharmacologically distinct profile within the THIQ class.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 63905-71-5
Cat. No. B13775554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS63905-71-5
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC2=C1CC[NH2+]C2)OC.[Cl-]
InChIInChI=1S/C12H17NO2.ClH/c1-3-15-12-10-6-7-13-8-9(10)4-5-11(12)14-2;/h4-5,13H,3,6-8H2,1-2H3;1H
InChIKeyYIXDGTNNJMJRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 63905-71-5): Procurement-Relevant Structural and Pharmacological Profile


5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 63905-71-5; molecular formula C₁₂H₁₈ClNO₂; MW 243.73 g/mol as hydrochloride salt) is a disubstituted tetrahydroisoquinoline (THIQ) bearing an ethoxy group at the C-5 position and a methoxy group at the C-6 position on the aromatic ring . Unlike the far more commonly encountered 6,7-dimethoxy-THIQ scaffold, this compound places the larger ethoxy substituent at the sterically constrained peri-position (C-5) adjacent to the ring junction, while leaving the C-7 and C-8 positions unsubstituted—a substitution topology that creates a chemically and pharmacologically distinct profile within the THIQ class [1]. The hydrochloride salt form enhances aqueous solubility and provides a stable, crystalline solid suitable for precise gravimetric handling in research settings .

Why 5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Interchanged with Common 6,7-Dimethoxy or Mono-Substituted THIQ Analogs


Tetrahydroisoquinolines are not functionally interchangeable based on gross scaffold similarity alone; the position, size, and electronic nature of aromatic substituents fundamentally determine pharmacological behavior [1]. Classic structure-activity relationship (SAR) studies by Fassett and Hjort demonstrated that changing a methoxy to an ethoxy group at position 6 of the THIQ ring significantly increases depressor action, while the same change at position 5 or 7 produces a comparatively muted effect, establishing a rank-order of substituent-position sensitivity: C-6 > C-5 > C-7 [1]. Furthermore, 6-ethoxy-substituted THIQs exhibit a biphasic depressor-pressor cardiovascular profile, whereas 6,7-dimethoxy analogs act as pure depressor agents [2]. The 5-ethoxy-6-methoxy pattern thus occupies a unique pharmacological niche—combining a C-5 ethoxy group (lower depressor sensitivity) with a C-6 methoxy group (retaining some depressor character) while leaving the C-7 and C-8 positions available for further synthetic elaboration. Substituting a generic 6,7-dimethoxy-THIQ or 6-ethoxy-THIQ for this compound would confound structure-activity interpretations and invalidate comparative datasets that depend on precise substitution topology [2][3].

Quantitative Differentiation Evidence for 5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride vs. Closest Comparators


Position-Specific Depressor Activity: C-6 Ethoxy Substitution Dominates Over C-5 and C-7 in Cardiovascular Models

In a systematic comparison of methoxy-to-ethoxy substitution across the THIQ aromatic ring, Fassett and Hjort (1938) established that the depressor activity increase upon replacing methoxy with ethoxy follows a clear positional hierarchy: the change is most consequential at the C-6 position, less so at C-5, and least at C-7 [1]. This means that the 5-ethoxy-6-methoxy pattern (ethoxy at C-5, methoxy at C-6) produces a quantitatively different cardiovascular profile from the 6-ethoxy-7-methoxy regioisomer (ethoxy at C-6, methoxy at C-7), where the ethoxy occupies the more pharmacologically sensitive C-6 position. Specifically, N-methyl-6-ethoxy-THIQ was identified as an extremely active depressor agent, with doses of 0.1 mg/kg intravenously lowering blood pressure almost to zero for several hours in anesthetized dogs, whereas analogous compounds with ethoxy at C-5 or C-7 did not achieve this magnitude of effect [1].

Cardiovascular pharmacology Structure-activity relationship Blood pressure regulation

Divergent Circulatory Pharmacodynamics: 6-Ethoxy THIQs Exhibit Biphasic Action vs. Pure Depressor Profile of 6,7-Dimethoxy Analogs

Hjort et al. (1942) conducted a direct three-way comparison of homologous 2-alkyl-THIQ series bearing 6,7-dihydroxy, 6,7-dimethoxy, and 6-ethoxy substituents, revealing qualitatively distinct circulatory profiles [1]. The 6,7-dimethoxy series acted as pure depressor agents with potency increasing with 2-alkyl chain length. In contrast, the 6-ethoxy series exhibited a biphasic depressor-pressor action at low doses, transitioning to predominantly depressor effects at high doses—a qualitative pharmacological switch not observed with the dimethoxy analogs [1]. Toxicity also differed systematically: the 6,7-dimethoxy group was most toxic, while 6,7-dihydroxy derivatives were least toxic, with the 6-ethoxy series occupying an intermediate position [1]. The 5-ethoxy-6-methoxy compound, combining ethoxy and methoxy substituents on the same ring, would be expected to exhibit a hybrid profile that cannot be predicted by interpolation from either pure dimethoxy or pure ethoxy series.

Cardiovascular pharmacology Toxicity profiling Sympathomimetic activity

Unique Mass Spectrometric Fragmentation Signature: C-5/C-8 Substituent Loss Enables Unambiguous Analytical Identification

Mayer, Stöber, and Wiegrebe (1983) characterized a distinctive electron-impact (EI) mass spectrometric fragmentation pathway specific to 5-ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinolines: under EI conditions, the molecular ions undergo a concerted, one-step loss of both the C-5 and C-8 substituents [1]. This fragmentation signature is structurally diagnostic and differentiates the 5-ethoxy-6-methoxy scaffold from 6,7-disubstituted analogs, which lack this peri-substituent loss pathway. The authors synthesized a series of C-8-substituted 5-ethoxy-6-methoxy-THIQs specifically to demonstrate the generality of this fragmentation mechanism [1]. This analytical differentiation is critical for quality control, impurity profiling, and confirmatory identification in research settings where multiple THIQ regioisomers may be present.

Analytical chemistry Mass spectrometry Structural elucidation

Strategic Synthetic Intermediate: Unsubstituted C-8 Position Enables Regioselective Derivatization Not Accessible from 6,7-Disubstituted Scaffolds

The 5-ethoxy-6-methoxy-THIQ scaffold preserves an unsubstituted C-8 position, enabling regioselective electrophilic aromatic substitution or directed metalation at this site—a synthetic opportunity precluded in 6,7-dimethoxy-THIQ where both positions are blocked [1]. Mayer et al. (1983) explicitly exploited this feature by synthesizing a panel of C-8-substituted derivatives (including C-8 methyl, chloro, bromo, and nitro variants) from the parent 5-ethoxy-6-methoxy-THIQ, demonstrating the scaffold's utility as a diversification platform [1]. This is in contrast to the 6,7-dimethoxy scaffold, where further aromatic functionalization requires more demanding strategies such as directed ortho-metalation at C-5 or C-8 with competing directing group effects. The C-8 position on the THIQ ring has also been identified as a critical determinant of biological activity: bulky alkyl substituents at C-8 produce clear increases in binding affinity for apamin-sensitive SK channel sites, while electron-withdrawing groups at C-5 modulate this interaction [2].

Synthetic chemistry Medicinal chemistry Library design

Position-Dependent Orexin-1 Receptor Antagonism: Class-Level Evidence That Substitution Topology Dictates Receptor Engagement

Perrey et al. (2015) conducted a systematic dissection of the role of 6- and 7-position substitution on OX1 receptor antagonism within the THIQ chemotype, providing class-level evidence that substitution position profoundly affects target engagement [1]. They found that 7-substituted THIQs exhibited potent OX1 antagonism (representative compound 10c: Ke = 23.7 nM), whereas 6-substituted analogs were generally inactive, with the best 6-substituted compound (26a, a 6-amino ester derivative) showing only moderate potency (Ke = 427 nM)—an approximately 18-fold reduction [1]. The 5-ethoxy-6-methoxy substitution pattern places the larger ethoxy group at C-5 rather than C-7, a topology that, by class-level extrapolation, would be predicted to produce OX1 pharmacology distinct from both 7-substituted (potent) and 6-substituted (weak) analogs. While direct OX1 data for this exact compound are not available, the established positional SAR provides a rational basis for selecting this regioisomer when investigating position-dependent orexin pharmacology [1].

Orexin receptor pharmacology Neuropharmacology Addiction therapeutics

Physicochemical Differentiation: Computed Molecular Descriptors Distinguish 5-Ethoxy-6-methoxy-THIQ from Common Analogs

The 5-ethoxy-6-methoxy substitution pattern produces a computed physicochemical profile that differs measurably from the more common 6,7-dimethoxy-THIQ scaffold . The 5-ethoxy-6-methoxy-THIQ hydrochloride (CAS 63905-71-5) has an exact mass of 243.10300 Da for the protonated species, with 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds . In contrast, the 6,7-dimethoxy-THIQ analog (free base, CAS 1745-07-9) bears 2 methoxy groups with different conformational profiles. The ethoxy group at C-5 introduces an additional methylene unit compared to methoxy, increasing lipophilicity (estimated ΔlogP ≈ +0.5 for ethoxy vs. methoxy at the same position based on Hansch π constants) and modulating the compound's ability to engage hydrophobic binding pockets. This difference in calculated logP and rotatable bond count is relevant for blood-brain barrier penetration predictions, membrane permeability, and pharmacokinetic modeling in drug discovery programs .

Computational chemistry Drug-likeness Physicochemical profiling

Research and Industrial Application Scenarios for 5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Cardiovascular Pharmacology Studies Requiring Position-Specific THIQ Substitution Patterns

Investigators studying the position-dependence of THIQ-mediated cardiovascular effects can use this compound to probe the pharmacological contribution of C-5 ethoxy substitution in isolation, while retaining a C-6 methoxy group for comparison with 6,7-dimethoxy and 6-ethoxy-7-methoxy analogs. The classic SAR literature establishes that C-6 is the most sensitive position for methoxy-to-ethoxy enhancement of depressor activity, while C-5 and C-7 are progressively less sensitive [1]. This compound, bearing ethoxy at the intermediate-sensitivity C-5 position, fills a specific gap in the substitution matrix that is not covered by commercially prevalent 6,7-dimethoxy or 6-ethoxy scaffolds, enabling a complete positional SAR map of THIQ cardiovascular pharmacology [1][2].

Medicinal Chemistry Diversification Programs Targeting the C-8 Position of the THIQ Scaffold

The unsubstituted C-8 position of 5-ethoxy-6-methoxy-THIQ makes it a preferred starting material for library synthesis programs that require late-stage aromatic functionalization. Mayer et al. demonstrated the feasibility of introducing methyl, halogen, and nitro groups at C-8 of this scaffold, establishing a synthetic route to C-8-diversified THIQ libraries [3]. This contrasts with 6,7-disubstituted scaffolds where both C-6 and C-7 are occupied and further functionalization must contend with competing directing effects. The C-8 position has additionally been identified as a critical determinant of SK channel binding affinity in related THIQ series, making C-8-derivatized 5-ethoxy-6-methoxy-THIQs relevant starting points for ion channel modulator discovery [4].

Analytical Reference Standard for Regioisomer Differentiation in THIQ Quality Control

The unique electron-impact mass spectrometric fragmentation signature of 5-ethoxy-6-methoxy-THIQs—involving the concerted, one-step loss of C-5 and C-8 substituents—provides an unambiguous analytical marker for distinguishing this regioisomer from 6-ethoxy-7-methoxy-THIQ and 6,7-dimethoxy-THIQ in complex mixtures [3]. QC laboratories can leverage this characteristic fragmentation pathway as a confirmatory identity test during incoming material verification, reducing the risk of regioisomer cross-contamination or mislabeling, which is particularly relevant when multiple THIQ analogs are handled within the same facility.

Orexin Receptor Pharmacology: Filling the C-5 Substitution Gap in OX1/OX2 SAR Matrices

The established OX1 receptor SAR demonstrates that 7-substituted THIQs are potent antagonists (Ke = 23.7 nM) while 6-substituted analogs are substantially weaker (Ke = 427 nM, an ~18-fold difference) [5]. The pharmacological contribution of C-5 substitution to orexin receptor pharmacology has not been systematically explored and cannot be inferred from C-6 or C-7 data due to the non-linear position-dependence of receptor engagement. This compound—with its unique 5-ethoxy-6-methoxy topology—is therefore the appropriate tool compound for investigating whether C-5 substitution modulates OX1 or OX2 receptor activity in a manner distinct from C-6 or C-7 substitution, with potential implications for designing subtype-selective orexin receptor ligands [5].

Quote Request

Request a Quote for 5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.